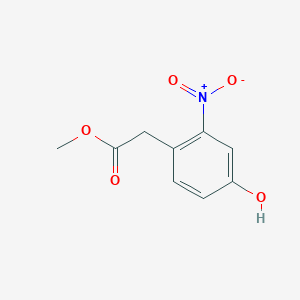4-Methoxycarbonylmethyl-3-nitrophenol
CAS No.:
Cat. No.: VC13896981
Molecular Formula: C9H9NO5
Molecular Weight: 211.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H9NO5 |
|---|---|
| Molecular Weight | 211.17 g/mol |
| IUPAC Name | methyl 2-(4-hydroxy-2-nitrophenyl)acetate |
| Standard InChI | InChI=1S/C9H9NO5/c1-15-9(12)4-6-2-3-7(11)5-8(6)10(13)14/h2-3,5,11H,4H2,1H3 |
| Standard InChI Key | HPENIXPTZDLZMQ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC1=C(C=C(C=C1)O)[N+](=O)[O-] |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The molecular formula of 4-methoxycarbonylmethyl-3-nitrophenol is C₁₀H₁₁NO₆, derived from a phenol backbone with two functional groups:
-
A nitro group (-NO₂) at the 3-position, which introduces strong electron-withdrawing effects.
-
A methoxycarbonylmethyl group (-OCH₂CO₂CH₃) at the 4-position, contributing steric bulk and polarity.
This combination creates a molecule with dual reactivity: the nitro group facilitates electrophilic substitution reactions, while the ester moiety enables nucleophilic acyl substitutions or hydrolysis .
Table 1: Comparative Structural Data of Nitrophenol Derivatives
Synthesis and Manufacturing
Hypothesized Synthetic Routes
While no direct synthesis of 4-methoxycarbonylmethyl-3-nitrophenol is documented, its preparation likely involves:
-
Nitration of Precursor Phenols: Introducing the nitro group to a methoxycarbonylmethyl-substituted phenol under controlled acidic conditions.
-
Esterification Reactions: Coupling a methyl ester to a hydroxyphenylacetic acid intermediate, followed by nitration .
A plausible pathway, inspired by the synthesis of 3-methoxy-4-nitrophenol , involves:
-
Starting with 4-hydroxybenzylacetic acid methyl ester.
-
Nitration using mixed acids (HNO₃/H₂SO₄) at 0–5°C to direct the nitro group to the 3-position.
-
Purification via recrystallization from ethanol/water.
Table 2: Reaction Conditions for Nitrophenol Derivatives
| Compound | Reaction Temperature (°C) | Solvent System | Yield (%) |
|---|---|---|---|
| 3-Methoxy-4-nitrophenol | 80 | DMSO/Water | 95 |
| 4-Amino-3-nitrophenol | 150–154 (melting) | DMSO/Methanol | N/A |
Physicochemical Properties
Table 3: Hypothesized Physical Properties
Applications in Industrial and Research Contexts
Organic Synthesis Intermediate
The compound’s dual functional groups make it a versatile precursor:
-
Nitro Reduction: Catalytic hydrogenation could yield 3-amino-4-methoxycarbonylmethylphenol, a potential diazo component in dyes.
-
Ester Hydrolysis: Conversion to the carboxylic acid derivative for coordination chemistry or polymer synthesis .
Pharmaceutical Relevance
Analogous nitrophenols, such as 3-methyl-4-nitrophenol, inhibit enzymes like cytochrome P450 . 4-Methoxycarbonylmethyl-3-nitrophenol may serve as a scaffold for protease inhibitors or anti-inflammatory agents, though pharmacological studies are absent.
Future Research Directions
-
Synthetic Optimization: Developing high-yield, scalable routes using green chemistry principles.
-
Biological Screening: Evaluating antimicrobial or anticancer potential in vitro.
-
Materials Science: Investigating its utility in photosensitive resins or coordination polymers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume